molecular formula C13H20N4O B8110725 Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone

Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone

Cat. No.: B8110725
M. Wt: 248.32 g/mol
InChI Key: TVINAMITJLZUCT-AGIUHOORSA-N
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Description

Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone is a complex organic compound with a unique structure that includes a pyrazole ring and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Construction of the Pyrrolopyridine Core: This step involves the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a suitable electrophile.

    Coupling of the Pyrazole and Pyrrolopyridine Units: This is typically done using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolopyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2S,3Ar,7As)-2-((1H-Imidazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone
  • 1-((2S,3Ar,7As)-2-((1H-Triazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone

Uniqueness

Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole or triazole analogs. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

1-[(2S,3aR,7aS)-2-(pyrazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10(18)17-12(9-16-6-2-4-15-16)7-11-8-14-5-3-13(11)17/h2,4,6,11-14H,3,5,7-9H2,1H3/t11-,12+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVINAMITJLZUCT-AGIUHOORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCNCC2CC1CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H]2CCNC[C@H]2C[C@H]1CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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